1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone
Overview
Description
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a hydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.
Amination: The introduction of the amino group can be achieved through nitration followed by reduction. The phenol is first nitrated using a nitrating agent like nitric acid, and the nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Formation of the Ethanone Backbone: The final step involves the formation of the ethanone backbone through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of a quinone derivative.
Reduction: Formation of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
1-(3-Amino-4-hydroxyphenyl)ethanone: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
1-(3-Amino-5-methoxy-2-hydroxyphenyl)ethanone: Contains a methoxy group instead of a benzyloxy group, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(3-Amino-5-(benzyloxy)-2-hydroxyphenyl)ethanone is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and ability to cross biological membranes
Properties
IUPAC Name |
1-(3-amino-2-hydroxy-5-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)13-7-12(8-14(16)15(13)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNDAASEYRABBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610518 | |
Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861841-90-9 | |
Record name | 1-[3-Amino-5-(benzyloxy)-2-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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